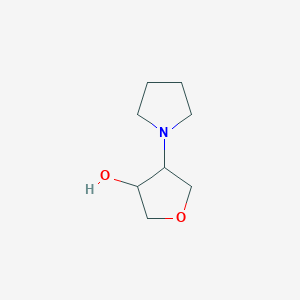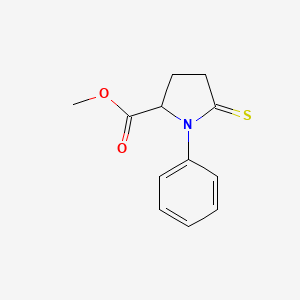
2,3-NAPHTHO-18-CROWN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-NAPHTHO-18-CROWN-6 is a type of crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . The term “crown” refers to the resemblance between the structure of a crown ether bound to a cation, and a crown sitting on a person’s head . Crown ethers strongly bind certain cations, forming complexes . The oxygen atoms are well situated to coordinate with a cation located at the interior of the ring, whereas the exterior of the ring is hydrophobic .
Synthesis Analysis
A novel 2D network complex [K (N18C6)]2 (CH3CN) [Ni (mnt)2] (1) (where N18C6 = 2,3-naphtho-18-crown-6 and mnt = maleonitriledithiolate) has been synthesized . The complex molecules are linked into 1D chains by the bridging CH3CN molecules through weak K-N interactions and the resulting chains are assembled into a novel 2D network through the inter-chain π–π stacking interactions occurred between adjacent naphthylene moieties of N18C6 .Molecular Structure Analysis
The molecular structure of 2,3-NAPHTHO-18-CROWN-6 is characterized by elemental analysis, FT-IR spectrum, UV-visible spectrum, and single crystal X-ray diffraction . The complex molecules are linked into 1D chains by the bridging CH3CN molecules through weak K-N interactions and the resulting chains are assembled into a novel 2D network through the inter-chain π–π stacking interactions occurred between adjacent naphthylene moieties of N18C6 .Chemical Reactions Analysis
The importance of crown ethers stems from their ability to sequester specific metal cations in the center of the polyether cavity . For example, 18-crown-6 binds strongly with potassium ion. As a result, a solution of 18-crown-6 in a nonpolar organic solvent will dissolve many potassium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-NAPHTHO-18-CROWN-6 are characterized by elemental analysis, FT-IR spectrum, UV-visible spectrum, and single crystal X-ray diffraction . The cyclic voltammogram of the title complex displays a reversible process corresponding to the [Ni (mnt)2]− / [Ni (mnt)2]2− reaction .Mecanismo De Acción
Safety and Hazards
The safety data sheet for 18-Crown-6, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
A novel 2D network complex [K (N18C6)]2 (CH3CN) [Ni (mnt)2] (1) (where N18C6 = 2,3-naphtho-18-crown-6 and mnt = maleonitriledithiolate) has been synthesized and characterized . This complex represents a new class of complexing agents that are capable of binding alkali metal cations . This opens up new possibilities for the use of these compounds in various applications, including the development of new materials and technologies .
Propiedades
Número CAS |
17454-52-3 |
|---|---|
Nombre del producto |
2,3-NAPHTHO-18-CROWN-6 |
Fórmula molecular |
C14H29I |
Peso molecular |
0 |
Sinónimos |
2,3-NAPHTHO-18-CROWN-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






